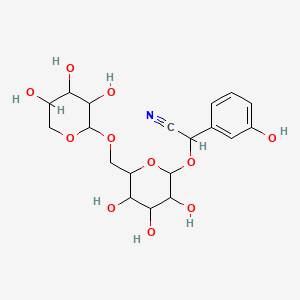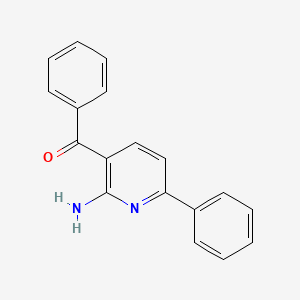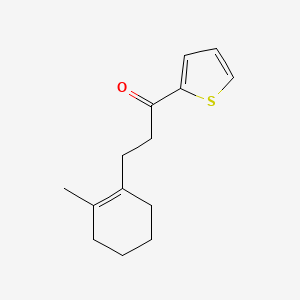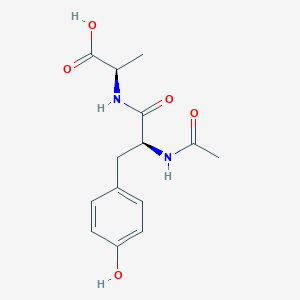
N,N~2~-Diethyl-N-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N~2~-Diethyl-N-phenylglycinamide is an organic compound with the molecular formula C12H17NO. It is a derivative of glycinamide, where the hydrogen atoms on the nitrogen are replaced by ethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N~2~-Diethyl-N-phenylglycinamide can be synthesized through several methods. One common method involves the reaction of N-phenylglycine with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N~2~-Diethyl-N-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of N,N~2~-Diethyl-N-phenylacetamide or N,N~2~-Diethyl-N-phenylcarboxamide.
Reduction: Formation of N,N~2~-Diethyl-N-phenylamine.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
N,N~2~-Diethyl-N-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N~2~-Diethyl-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. For example, it has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its anticonvulsant and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-phenylacetamide: Similar structure but with an acetamide group instead of glycinamide.
N-Phenylglycine: Lacks the diethyl groups and has a carboxylic acid group instead of an amide.
N,N-Diethylacetoacetamide: Contains an acetoacetamide group instead of glycinamide.
Uniqueness
N,N~2~-Diethyl-N-phenylglycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
85873-71-8 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-ethyl-2-(ethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-10-12(15)14(4-2)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
IBOLVAHHADLUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
